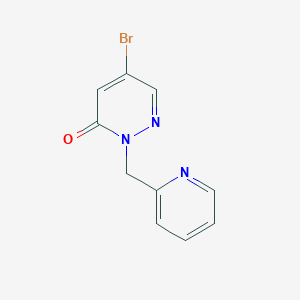

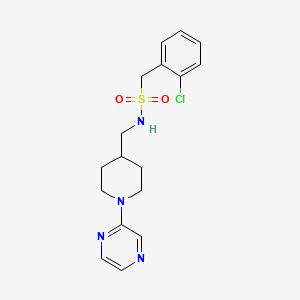

5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.098. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Absorption and Fluorescence Studies

- Study Context : Research on pyridazin-3(2H)-one derivatives, including 5-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, has involved the analysis of their absorption and emission spectra in different solvents. These studies aim to estimate the ground and excited state dipole moments of these molecules.

- Key Findings : It was found that excited state dipole moments are larger than ground state dipole moments in these molecules, indicating that the excited states are more polar than the ground states. Such findings have implications for understanding molecular behavior in various environments.

- Source : (Desai et al., 2016).

Spectroscopic and Density Functional Theory Studies

- Study Context : Spectroscopic characterizations, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, have been conducted on similar pyridine derivatives.

- Key Findings : These studies have utilized density functional theory to understand the geometric structure and electronic properties of such compounds, which is crucial for comprehending their chemical reactivity and potential applications.

- Source : (Vural & Kara, 2017).

Color Tuning in Iridium Complexes

- Study Context : The role of ancillary ligands in color tuning of iridium complexes involving pyridine derivatives has been explored.

- Key Findings : These studies indicate how the nature of the ligand, including this compound, can significantly influence the redox and emission properties of iridium(III) complexes, which is vital for applications in organic light-emitting devices.

- Source : (Stagni et al., 2008).

Synthesis and Biological Activities

- Study Context : Studies have also involved the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, exploring their potential biological activities.

- Key Findings : These compounds, including derivatives of this compound, displayed moderate biological activities, suggesting potential pharmaceutical applications.

- Source : (Ahmad et al., 2017).

Proton Transfer Studies

- Study Context : Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, related to this compound, has revealed their ability to exhibit various types of photoreactions.

- Key Findings : This class of compounds, including the bromo derivatives, demonstrates multiple modes of proton transfer, which is significant for understanding their behavior in photochemical processes.

- Source : (Vetokhina et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-bromo-2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-5-10(15)14(13-6-8)7-9-3-1-2-4-12-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKKPSIEXQGDOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B3017282.png)

![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)

![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)

![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)

![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)